3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3-Benzyl-3-bromochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 3-Benzyl-3-bromochroman-4-one consists of a benzyl group and a bromine atom attached to the chromanone core, which is a fusion of a benzene ring and a dihydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-bromochroman-4-one typically involves the bromination of 3-benzylchroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 3-Benzyl-3-bromochroman-4-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-bromochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromanone core can be oxidized to form chromone derivatives.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form chromanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of 3-substituted chroman-4-one derivatives.
Oxidation Reactions: Formation of chromone derivatives.
Reduction Reactions: Formation of chromanol derivatives.
Scientific Research Applications
3-Benzyl-3-bromochroman-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-bromochroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
3-Benzylchroman-4-one: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Bromo-3-phenylchroman-4-one: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzyl-3-chlorochroman-4-one: Contains a chlorine atom instead of a bromine atom, which may affect its chemical properties and reactivity.
Uniqueness
3-Benzyl-3-bromochroman-4-one is unique due to the presence of both the benzyl group and the bromine atom, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the benzyl group may influence its binding interactions with biological targets.
Properties
CAS No. |
89622-17-3 |
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Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
3-benzyl-3-bromo-2H-chromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-16(10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)15(16)18/h1-9H,10-11H2 |
InChI Key |
WQAGVLKXQGVMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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